molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B133949 2,4-Dinitrotoluene CAS No. 121-14-2

2,4-Dinitrotoluene

Cat. No. B133949
CAS RN: 121-14-2
M. Wt: 182.13 g/mol
InChI Key: RMBFBMJGBANMMK-UHFFFAOYSA-N
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Description

2,4-Dinitrotoluene (2,4-DNT) is an important industrial chemical primarily used in the manufacture of propellants, explosives, and other chemical products. It is a nitroaromatic compound known for its role in the synthesis of 2,4,6-trinitrotoluene (TNT) and has been identified as a priority pollutant due to its toxicity to humans and the environment .

Synthesis Analysis

The synthesis of 2,4-DNT and its derivatives has been explored in various studies. A general method for the synthesis of 2,4-dinitrobenzyl ketones from 2,4-DNT and aldehydes has been reported, providing access to a range of 6-nitroindoles with different substituents. This synthesis involves a catalytic reaction with aldehydes followed by oxidation to yield the desired ketones .

Molecular Structure Analysis

The molecular structure of 2,4-DNT has been studied using vibrational spectroscopy and quantum chemical calculations. The deprotonated form of 2,4-DNT, which yields a benzyl carbanion, has been characterized in the gas phase. This species is stable and provides insights into the reactivity and properties of the compound .

Chemical Reactions Analysis

2,4-DNT undergoes various chemical reactions, particularly biotransformation by microbial cultures. Microbial transformation products of 2,4-DNT have been identified, including amino-nitrotoluenes, azoxytoluenes, and acetamido-nitrotoluene. These transformations are crucial for understanding the environmental fate of 2,4-DNT and its potential for bioremediation . Additionally, the reduction of 2,4-DNT to 2,4-diaminotoluene (2,4-DAT) by rat liver enzymes has been studied, revealing the role of cytochrome P-450 and xanthine oxidase in the metabolic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-DNT have been examined in the context of its environmental impact and biodegradation. Aerobic and anaerobic biodegradation pathways have been identified, with various bacterial strains capable of utilizing 2,4-DNT as a growth substrate. The biodegradation process involves the release of nitrite and the formation of intermediates such as amino-nitrotoluenes and diaminotoluene. The presence of certain organic wastes and nitrogen fortification can influence the efficiency of the biodegradation process .

Relevant Case Studies

Case studies have demonstrated the toxic effects of 2,4-DNT on zebrafish embryos and larvae, affecting organ morphogenesis and gene expression related to lipid metabolism and oxygen transport. The study provided a 120-hour post-fertilization LC50 value for 2,4-DNT, highlighting its potential as a developmental toxicant . Another case study involved the use of Rhodococcus pyridinivorans NT2 for the biodegradation of 2,4-DNT, which revealed insights into the physiological responses of the bacteria and the metabolic pathway involved in the degradation process .

Scientific Research Applications

Electrochemical Detection and Sensor Development

  • 3D Printed Electrodes for Detection of Nitroaromatic Explosives

    Utilization of 3D printed stainless steel electrodes electroplated with gold for sensitive electrochemical detection of 2,4-Dinitrotoluene (DNT) in military and forensic applications. These electrodes offer a more sensitive alternative to traditional glassy carbon electrodes (Tan et al., 2017).

  • ZnO–Ag2O Nanocomposite for Sensing Dinitrotoluene

    Development of an electrochemical sensor using ZnO–Ag2O composite nanoflowers for direct, label-free sensing of 2,4-DNT. The sensor is highly sensitive, with applications in detecting environmental contaminants (Chakraborty et al., 2020).

  • Iron(II) and 2,4-Dinitrotoluene Electrochemical Characterization

    A study on forming a complex between Fe(II) ion and 2,4-DNT, leading to the development of a sensitive method for determining 2,4-DNT using an iron-modified electrode (Brown et al., 2015).

Environmental and Bioremediation Applications

  • Aerobic Degradation of 2,4-DNT

    Research on the aerobic degradation of 2,4-DNT by bacterial strains, focusing on its removal from contaminated systems due to its toxic nature. This study also explores the enhancement of degradation with the presence of organic wastes like corn steep liquor and molasses (Okozide et al., 2020).

  • Biodegradation in Soil Contaminated with Explosive Compounds

    Investigation into the biodegradation of 2,4-DNT in soil contaminated with explosive compounds, focusing on microbial strains and bioreactor treatment strategies for soil remediation (Zhao Bin, 2008).

  • Combined Biofilm Reactor for Biodegradation

    A study on the simultaneous biodegradation of 2,4-DNT and its isomers in an aerobic fluidized-bed biofilm reactor, achieving high removal efficiencies and highlighting the potential for treating contaminated groundwater and soil (Lendenmann et al., 1998).

Analytical and Pharmaceutical Applications

  • Field Method for Determination of 2,4-DNT

    A simple titrimetric method developed for specifically determining 2,4-DNT in pharmaceutical contexts using a pH 11.2 buffer, highlighting its importance in pharmaceutical chemistry (Qureshi et al., 1995).

  • Solid State Reactions for Detection of Organic Compounds

    Utilization of solid-state color reactions of 2,4-DNT for the selective detection and semiquantitative determination of compounds like indole and diphenylamine, demonstrating its application in analytical chemistry (Nabi et al., 1983).

Safety And Hazards

2,4-Dinitrotoluene is highly toxic and has a threshold limit value (TLV) of 1.5 mg/m3 . It is carcinogenic and toxic, and modern formulations tend to avoid its use . It is also toxic in contact with skin and fatal if inhaled .

Future Directions

The European Chemicals Agency (ECHA) has proposed restrictions on 2,4-Dinitrotoluene . This indicates a future direction towards more stringent regulations and controls on the use of this compound.

Relevant Papers The relevant papers for 2,4-Dinitrotoluene include a Toxicological Profile by the Centers for Disease Control and Prevention and a paper on the Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6 .

properties

IUPAC Name

1-methyl-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
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InChI Key

RMBFBMJGBANMMK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID0020529
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Molecular Weight

182.13 g/mol
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Physical Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor.
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Boiling Point

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F
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Flash Point

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor
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Density

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379
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Vapor Density

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg
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Product Name

2,4-Dinitrotoluene

Color/Form

Yellow needles or monoclinic prisms, Yellow or orange crystals

CAS RN

121-14-2, 1326-41-6, 84029-42-5
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Melting Point

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F
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Synthesis routes and methods I

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.2 mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.
[Compound]
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitrotoluene
Reactant of Route 2
Reactant of Route 2
2,4-Dinitrotoluene
Reactant of Route 3
Reactant of Route 3
2,4-Dinitrotoluene
Reactant of Route 4
Reactant of Route 4
2,4-Dinitrotoluene
Reactant of Route 5
2,4-Dinitrotoluene
Reactant of Route 6
Reactant of Route 6
2,4-Dinitrotoluene

Citations

For This Compound
17,900
Citations
GR Johnson, RK Jain, JC Spain - Journal of bacteriology, 2002 - Am Soc Microbiol
The degradation of synthetic compounds requires bacteria to recruit and adapt enzymes from pathways for naturally occurring compounds. Previous work defined the steps in 2,4-…
Number of citations: 141 journals.asm.org
AÍ HaÏdour, JL Ramos - Environmental science & technology, 1996 - ACS Publications
Pseudomonas sp. clone A is able to use 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene, and 2,6-dinitrotoluene as an N-source after the enzymatic removal of nitro groups from the …
Number of citations: 178 pubs.acs.org
LA Pinnaduwage, T Thundat, JE Hawk… - Sensors and Actuators B …, 2004 - Elsevier
We report the gas phase detection of 2,4-dinitrotoluene (DNT) with a SXFA-[poly(1-(4-hydroxy-4-trifluoromethyl-5,5,5-trifluoro)pent-1-enyl)methylsiloxane]-polymer-coated …
Number of citations: 151 www.sciencedirect.com
SY Oh, SG Kang, PC Chiu - Science of the Total Environment, 2010 - Elsevier
The oxidation of 2,4-dinitrotoluene (DNT) by persulfate (S 2 O 8 2− ) activated with zero-valent iron (Fe o ) was studied through a series of batch experiments. The mechanism for Fe o …
Number of citations: 312 www.sciencedirect.com
JM Sylvia, JA Janni, JD Klein, KM Spencer - Analytical chemistry, 2000 - ACS Publications
Time, cost, and casualties associated with demining efforts underscore the need for improved detection techniques. Reduction in the number of false positives by directly detecting the …
Number of citations: 687 pubs.acs.org
SY Oh, SG Kang, DW Kim, PC Chiu - Chemical Engineering Journal, 2011 - Elsevier
Of the many oxidants studied to date for subsurface remediation, persulfate (S 2 O 8 2− ) is particularly attractive for its stability under ambient conditions and high reactivity upon …
Number of citations: 158 www.sciencedirect.com
JM Phelan, JL Barnett - Journal of Chemical & Engineering Data, 2001 - ACS Publications
Measurements of the aqueous solubility of 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT) are reported. Previous data reported for DNT is sparse, and the values are …
Number of citations: 87 pubs.acs.org
SY Oh, YD Seo, KS Ryu - Bioresource Technology, 2016 - Elsevier
In order to remediate organic contaminants in natural waters and soils, a novel zero-valent iron [Fe(0)]-included biochar was synthesized via slow pyrolysis. 2,4-Dinitrotoluene (DNT) …
Number of citations: 74 www.sciencedirect.com
DJ Luning Prak, DW O'Sullivan - Journal of Chemical & …, 2006 - ACS Publications
The solubility of 2,4-dinitrotoluene (2,4-DNT) and 2,4,6-trinitrotoluene (2,4,6-TNT) in seawater with ionic strength = (0.3352, 0.5071, and 0.6820) mol·L -1 and pure water was measured …
Number of citations: 48 pubs.acs.org
SY Oh, DK Cha, PC Chiu - Environmental science & technology, 2002 - ACS Publications
The mechanism and pathway through which 2,4-dinitrotoluene (DNT) is reduced with elemental iron were investigated through batch experiments performed utilizing the same iron …
Number of citations: 130 pubs.acs.org

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